molecular formula C9H12N2O2 B6239423 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid CAS No. 52834-60-3

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No. B6239423
CAS RN: 52834-60-3
M. Wt: 180.2
InChI Key:
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Description

“2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid” is a synthetic compound that belongs to the class of indazole derivatives. It has a molecular weight of 136.1943 .


Synthesis Analysis

The synthesis of “this compound” involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, which yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

The reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles . The synthesized compounds were tested for antimicrobial, analgesic, and anti-inflammatory activities .

Mechanism of Action

While the specific mechanism of action for “2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid” is not mentioned in the sources, indazole derivatives have been studied for their various pharmacological properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1H-indazole-5-carboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the corresponding enolate.", "Step 2: The enolate is then reacted with methyl iodide to form the methyl ester.", "Step 3: The methyl ester is reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with 2-methyl-1H-indazole-5-carboxylic acid in the presence of acetic acid to form the desired indazole derivative.", "Step 5: The indazole derivative is then hydrolyzed with hydrochloric acid to remove the ethyl ester group and form the corresponding acid.", "Step 6: The acid is then neutralized with sodium hydroxide and purified by recrystallization from water to obtain the final product, 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid." ] }

CAS RN

52834-60-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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